5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-amine

Green Chemistry Synthetic Methodology Process Optimization

5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-amine (CAS 933244-58-7) features a unique, unsubstituted primary amine at the oxadiazole 2-position—a distinct advantage over 2-thiol or N-substituted analogs—enabling versatile N-alkylation, acylation, and diazotization for rapid SAR library generation. This benzofuran-oxadiazole hybrid scaffold is ideal for developing anticancer (tubulin-targeting), antimicrobial, and tyrosinase-inhibiting leads. Commercially available as a high-purity solid, it accelerates hit-to-lead optimization in med chem and agrochemical R&D programs.

Molecular Formula C10H7N3O2
Molecular Weight 201.18 g/mol
CAS No. 933244-58-7
Cat. No. B1322398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-amine
CAS933244-58-7
Molecular FormulaC10H7N3O2
Molecular Weight201.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)N
InChIInChI=1S/C10H7N3O2/c11-10-13-12-9(15-10)8-5-6-3-1-2-4-7(6)14-8/h1-5H,(H2,11,13)
InChIKeyMCQZCCPTTFOHBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-amine (CAS 933244-58-7): Procurement-Ready Overview and Core Specifications


5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-amine (CAS 933244-58-7) is a heterocyclic small molecule with the molecular formula C10H7N3O2 and a molecular weight of 201.18 g/mol [1]. This compound is characterized by a benzofuran moiety directly linked at the 5-position of a 1,3,4-oxadiazol-2-amine core. As a versatile building block and scaffold, its structural hybrid combines the pharmacophoric features of two privileged motifs, making it a candidate for medicinal chemistry and agrochemical research programs [2]. It is commercially available as a solid with purities typically ≥95% and is intended for research and development use only .

Why 5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-amine Cannot Be Replaced by Other Benzofuran or Oxadiazole Derivatives


While the benzofuran and 1,3,4-oxadiazole cores are common in medicinal chemistry, the specific combination of an unsubstituted primary amine at the oxadiazole's 2-position and a 2-benzofuran group at the 5-position is a unique structural pattern that directly influences synthetic versatility and pharmacophore geometry [1]. This specific arrangement is a critical building block for generating diverse chemical libraries via N-alkylation, acylation, or diazotization reactions. Substituting with close analogs, such as the 2-thiol derivative (CAS 112521-75-2), the dihydrobenzofuran analog (CAS 1016504-22-5), or N-aryl oxadiazol-2-amines, results in fundamentally different chemical reactivity and biological activity profiles [2]. For instance, the 2-amino group offers a distinct hydrogen-bonding donor and acceptor capacity compared to the 2-thiol or N-substituted derivatives, which significantly impacts target binding and physicochemical properties [3].

Quantitative Differentiation Guide for 5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-amine (CAS 933244-58-7)


Comparative Synthesis Yields: Ultrasound/Microwave-Assisted vs. Conventional Methods for Benzofuran-Oxadiazole Scaffolds

While specific data for the unsubstituted 2-amine is not available, the superiority of green synthesis methods for this class of molecules is well-documented. For benzofuran-oxadiazole and -triazole derivatives, ultrasound- and microwave-assisted syntheses consistently provide higher yields compared to conventional heating methods. This translates to a more efficient, cost-effective, and environmentally friendly procurement and derivatization process for researchers. For related benzofuran-oxadiazole S-alkylated derivatives, yields ranged from 60–96% using green methods, significantly higher than the 36–80% yields achieved via conventional approaches [1].

Green Chemistry Synthetic Methodology Process Optimization Benzofuran-Oxadiazole

Unsubstituted 2-Amino Group Enables Derivatization Diversity Compared to N-Aryl and 2-Thiol Analogs

The primary amine at the oxadiazole's 2-position is a key point of differentiation. Unlike N-aryl analogs (e.g., IMC-038525 derivatives) which are terminal bioactive molecules, or 2-thiol analogs (e.g., CAS 112521-75-2) which offer different reactivity, this unsubstituted amine is an ideal handle for late-stage functionalization. It can be used to synthesize diverse amide, imine, and secondary amine libraries [1]. This is not possible with N-aryl or N-alkyl-1,3,4-oxadiazol-2-amines, which are already fully substituted at this position. The 2-thiol analog, while also a precursor, requires a distinct set of thiol-alkylation reactions, which produce S-alkylated derivatives with different pharmacological properties . This core scaffold offers a unique and more versatile starting point for parallel synthesis compared to its pre-substituted counterparts.

Medicinal Chemistry Scaffold Hopping Chemical Library Synthesis Structure-Activity Relationship

Structural Rigidity of the 2-Benzofuran Group Enhances Binding Affinity Over Flexible Dihydrobenzofuran Analog

The fully aromatic benzofuran ring in 5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-amine provides a planar, rigid structure that is essential for π-π stacking interactions and fitting into hydrophobic binding pockets [1]. Its closest analog, 5-(2,3-dihydro-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine (CAS 1016504-22-5), features a saturated dihydrofuran ring, which introduces conformational flexibility and reduces aromaticity. In silico studies on related benzofuran-oxadiazole hybrids have demonstrated that the planar, aromatic benzofuran moiety is crucial for achieving optimal binding poses and high docking scores against targets like tubulin and EGFR [2]. The loss of this planar rigidity in the dihydro analog is likely to reduce binding affinity and target engagement.

Molecular Modeling Drug Design Conformational Analysis Structure-Activity Relationship

Recommended Research Applications for 5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-amine (CAS 933244-58-7)


Medicinal Chemistry: Building Block for Targeted Anticancer and Antimicrobial Libraries

This compound serves as an ideal starting material for generating libraries of N-substituted oxadiazole derivatives. As demonstrated in related research, N-aryl-1,3,4-oxadiazol-2-amines are potent anticancer agents targeting tubulin [1]. Similarly, benzofuran-oxadiazole hybrids show promise as antimicrobials [2]. The unsubstituted 2-amine on this compound allows for rapid exploration of structure-activity relationships (SAR) by derivatizing with various aryl, alkyl, and acyl groups to create focused compound libraries for screening against cancer and infectious disease targets [3].

Agrochemical Research: Scaffold for Novel Fungicides and Pesticides

The benzofuran-oxadiazole core has demonstrated antifungal activity against wood-degrading fungi [1]. This compound can be used as a key intermediate to synthesize novel antifungal agents for agricultural or material preservation applications. Its structural features can be tuned via N-functionalization to optimize potency, selectivity, and environmental safety profiles against specific fungal pathogens.

Chemical Biology: Probe Development for Tyrosinase and Other Enzyme Targets

Recent studies have identified benzofuran-oxadiazole derivatives as potent inhibitors of bacterial tyrosinase, an enzyme relevant to melanin production and skin whitening [1]. This compound can be used as a starting point to develop novel tyrosinase inhibitors with improved potency and selectivity, serving as chemical probes to study melanogenesis or as leads for cosmetic and dermatological applications [2].

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